Cas no 2015433-38-0 ((3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid)

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid
- (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
- EN300-1284860
- 2015433-38-0
-
- Inchi: 1S/C21H21N3O4/c25-20(26)11-19(23-21(27)28-15-17-9-5-2-6-10-17)18-12-22-24(14-18)13-16-7-3-1-4-8-16/h1-10,12,14,19H,11,13,15H2,(H,23,27)(H,25,26)/t19-/m1/s1
- InChI Key: SEYWNJUCIJMSTI-LJQANCHMSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)C1C=NN(CC2C=CC=CC=2)C=1)=O
Computed Properties
- Exact Mass: 379.15320616g/mol
- Monoisotopic Mass: 379.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 93.4Ų
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284860-0.05g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-1284860-5.0g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1284860-2.5g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1284860-1000mg |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1284860-500mg |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1284860-10000mg |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1284860-1.0g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1284860-0.25g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 0.25g |
$1051.0 | 2023-05-23 | ||
Enamine | EN300-1284860-0.5g |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1284860-5000mg |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2015433-38-0 | 5000mg |
$2650.0 | 2023-10-01 |
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid (CAS No. 2015433-38-0): A Comprehensive Overview
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid (CAS No. 2015433-38-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
Chemical Structure and Synthesis
The chemical structure of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid is defined by its chiral center at the 3-position, a benzyl-substituted pyrazole ring, and a benzyloxycarbonyl (Cbz) protecting group on the amino group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring, introduction of the benzyl substituent, and protection of the amino group with a Cbz moiety.
Recent studies have explored various synthetic routes to optimize the yield and purity of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions to efficiently construct the pyrazole ring and introduce the benzyl substituent. These methods have shown improved efficiency and scalability, making them suitable for large-scale production in pharmaceutical settings.
Biological Properties and Mechanisms of Action
The biological properties of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid have been extensively studied in both in vitro and in vivo models. Research has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug development.
In anti-inflammatory studies, (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to modulate key signaling pathways involved in inflammation, including NF-κB and MAPK pathways. Additionally, the compound has demonstrated efficacy in reducing oxidative stress and promoting antioxidant defenses, further contributing to its anti-inflammatory profile.
In cancer research, (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid has shown promising antiproliferative effects against various cancer cell lines. Mechanistic studies have revealed that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase-dependent pathways. Furthermore, it has been observed to inhibit angiogenesis by targeting VEGF signaling, thereby limiting tumor growth and metastasis.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid are crucial for its therapeutic potential. Preclinical studies have evaluated its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Results indicate that the compound is well-absorbed orally with good bioavailability. It distributes primarily to tissues with high blood flow such as liver and kidneys but also accumulates in tumor tissues due to its lipophilic nature.
Metabolism studies have identified several major metabolites formed through hepatic biotransformation pathways. These metabolites are primarily excreted via urine and feces. Toxicological assessments have shown that (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid is generally well-tolerated at therapeutic doses with no significant adverse effects observed in animal models.
Clinical Applications and Future Directions
The potential clinical applications of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Preliminary results from these trials have shown positive outcomes with significant reductions in disease activity scores and improved quality of life for patients.
In oncology, phase I/II clinical trials are underway to assess the safety and efficacy of this compound in combination with standard chemotherapy regimens for various solid tumors. Early data suggest that it may enhance treatment responses by synergistically targeting multiple signaling pathways involved in cancer progression.
Future research directions include further optimization of the chemical structure to improve potency and selectivity, exploration of novel delivery systems to enhance bioavailability and reduce side effects, and identification of biomarkers to predict patient response to therapy.
Conclusion
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid (CAS No. 2015433-38-0) is a promising compound with a unique chemical structure that confers significant biological activities. Its anti-inflammatory and anti-cancer properties make it a valuable candidate for drug development in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, paving the way for future advancements in medicinal chemistry and pharmaceutical sciences.
2015433-38-0 ((3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(benzyloxy)carbonylamino}propanoic acid) Related Products
- 57707-64-9(2-azidoacetonitrile)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)



